molecular formula C21H31NO3 B11113178 Cyclododecyl 4-(acetylamino)benzoate

Cyclododecyl 4-(acetylamino)benzoate

Cat. No.: B11113178
M. Wt: 345.5 g/mol
InChI Key: NMQRQUZOKVPQAY-UHFFFAOYSA-N
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Description

Cyclododecyl 4-(acetylamino)benzoate is an organic compound that belongs to the class of benzoate esters It is characterized by a cyclododecyl group attached to the benzoate moiety, which is further substituted with an acetylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclododecyl 4-(acetylamino)benzoate typically involves a multi-step process. The general synthetic route includes:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: Cyclododecyl 4-(acetylamino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclododecyl 4-(acetylamino)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Cyclododecyl 4-(acetylamino)benzoate involves its interaction with biological membranes. The compound is believed to bind to specific sites on sodium ion channels, inhibiting the passage of sodium ions and thereby blocking nerve impulse conduction. This mechanism is similar to that of other local anesthetics, which reduce membrane excitability without affecting the resting potential .

Comparison with Similar Compounds

Uniqueness: Cyclododecyl 4-(acetylamino)benzoate is unique due to its cyclododecyl group, which imparts distinct physicochemical properties. This structural feature may enhance its stability and bioavailability compared to other similar compounds .

Properties

Molecular Formula

C21H31NO3

Molecular Weight

345.5 g/mol

IUPAC Name

cyclododecyl 4-acetamidobenzoate

InChI

InChI=1S/C21H31NO3/c1-17(23)22-19-15-13-18(14-16-19)21(24)25-20-11-9-7-5-3-2-4-6-8-10-12-20/h13-16,20H,2-12H2,1H3,(H,22,23)

InChI Key

NMQRQUZOKVPQAY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)OC2CCCCCCCCCCC2

Origin of Product

United States

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